Netazepide, also known as netazepide, is a synthetic compound that acts as a potent, selective, and competitive antagonist of the cholecystokinin type 2 receptor (CCK2R), also known as the gastrin receptor. [, , , , , , , ] This receptor plays a crucial role in mediating the physiological effects of the hormone gastrin, particularly in the context of gastric acid secretion and the growth of enterochromaffin-like (ECL) cells in the stomach lining. [, , , , , , , , ] Netazepide's ability to block gastrin signaling has made it a valuable tool in scientific research for investigating the physiological and pathological roles of gastrin, particularly in the context of gastric acid-related disorders and neuroendocrine tumors. [, , , , , , , , , , , , , , , ]
The synthesis of Sograzepide involves several steps that typically include the formation of the core structure followed by functional group modifications. Although specific synthetic routes can vary, one common method includes:
Parameters such as temperature, reaction time, and solvent choice are critical and can significantly influence yield and purity. For instance, reactions may be conducted under reflux conditions in polar solvents to facilitate better solubility and reactivity.
The molecular structure of Sograzepide can be described as follows:
The three-dimensional conformation of Sograzepide allows it to effectively interact with gastrin/cholecystokinin B receptors, which is crucial for its antagonistic action.
Sograzepide primarily undergoes reactions typical of amine-containing compounds, including:
These reactions can be influenced by environmental factors such as pH and temperature.
Sograzepide acts primarily as an antagonist at gastrin/cholecystokinin B receptors. Its mechanism involves:
Studies indicate that this mechanism could be beneficial in managing conditions like obesity or gastroesophageal reflux disease.
Sograzepide exhibits several notable physical and chemical properties:
These properties are essential for formulation development in pharmaceutical applications.
Sograzepide has several potential applications:
Sograzepide is classified as a highly selective, competitive, and orally active antagonist of the gastrin/CCK-B receptor. Its mechanism involves blocking the binding of endogenous ligands (gastrin and cholecystokinin) to the CCK-B receptor, thereby inhibiting receptor activation and downstream signaling cascades. Key pharmacological characteristics include:
Table 1: Receptor Binding Affinity Profile of Sograzepide
Receptor Type | Species | Affinity (Ki or IC50) | Assay Type |
---|---|---|---|
CCK-B | Human (cloned) | Ki = 0.19 nM | [¹²⁵I]CCK-8 displacement |
CCK-B | Rat brain | Ki = 0.068 nM | [¹²⁵I]CCK-8 displacement |
CCK-B | Canine (cloned) | Ki = 0.62 nM | [¹²⁵I]CCK-8 displacement |
CCK-A | Not specified | IC50 = 502 nM | Functional inhibition |
Sograzepide emerged in the 1990s during intensive research into benzodiazepine-based CCK receptor antagonists. Key milestones include:
Hypergastrinemia—elevated circulating gastrin—drives pathological proliferation of ECL cells, leading to gastric neuroendocrine tumors (type 1 gastric NETs), chronic atrophic gastritis (CAG), and associated complications. Sograzepide’s CCK-B antagonism directly counteracts this pathophysiology through:
Table 2: Clinical Efficacy of Sograzepide in Type 1 Gastric NETs (Pooled Data from Trials)
Parameter | 12-Week Treatment | 52-Week Treatment | Post-Treatment Rebound |
---|---|---|---|
Tumor Number | Significant reduction | 38% eradication rate | Increased to baseline |
Largest Tumor Diameter | Reduced by 30-50% | Further reduction/clearance | Regrowth observed |
Plasma Chromogranin A (CgA) | Normalized | Sustained normalization | Elevated to pre-treatment |
Molecular Biomarkers (mRNA) | Not assessed | ↓CgA, ↓HDC in mucosa | Not reported |
ConclusionSograzepide exemplifies the rational development of receptor subtype-selective antagonists to address unmet clinical needs in endocrinological and oncological pathologies. Its high affinity and specificity for the CCK-B receptor enable precise blockade of hypergastrinemia-induced ECL cell proliferation, offering a targeted medical alternative to endoscopic surveillance or gastrectomy in type 1 gastric NETs. Ongoing research into its neuroprotective properties further underscores its potential versatility. Future directions include optimizing long-term treatment regimens and exploring synergistic approaches with somatostatin analogues or gastrin vaccines [5] [6].
Table 3: Alternative Names and Identifiers for Sograzepide
Identifier Type | Name(s) |
---|---|
Systematic Name | 3-[(3R)-1-(3,3-Dimethyl-2-oxobutyl)-2-oxo-5-(pyridin-2-yl)-2,3-dihydro-1H-1,4-benzodiazepin-3-yl]-1-[3-(methylamino)phenyl]urea |
Synonyms | Netazepide; YF-476; YM-220; FE-999008 (Ferring) |
CAS Registry | 155488-25-8 |
PubChem CID | 9870520 |
DrugBank ID | DB12355 |
UNII | HOU4I0G29C |
CAS No.: 572-32-7
CAS No.: 712349-95-6
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2